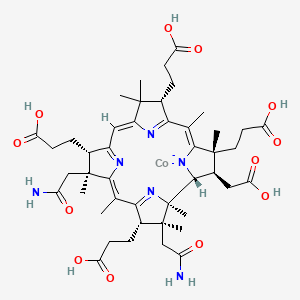
cob(I)yrinic acid a,c diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cob(I)yrinic acid a,c diamide is a cobyrinic acid a,c diamide. It has a role as a mouse metabolite. It is a conjugate acid of a cob(I)yrinate a,c diamide(5-).
Scientific Research Applications
Enzymatic Activity and Biosynthesis
- Enzyme Characterization : Cob(I)yrinic acid a,c-diamide plays a role in the activity of various enzymes. For instance, an enzyme exhibiting cob(II)yrinic acid a,c-diamide reductase activity was purified from Pseudomonas denitrificans, involved in cobalamin biosynthesis, reducing Co(II)-corrinoids to the Co(I) state (Blanche et al., 1992).
- Cobaltochelatase and Cobalamin Biosynthesis : Cobaltochelatase, an enzyme catalyzing cobalt insertion in hydrogenobyrinic acid a,c-diamide during coenzyme B12 biosynthesis, was studied. This complex enzyme, significant in B12 biosynthesis, was observed to form cob(II)yrinic acid a,c-diamide as a reaction product (Debussche et al., 1992).
Genetic Studies
- Genetic Analysis of Cob Genes : A DNA fragment from Pseudomonas denitrificans, containing cob genes, was sequenced revealing structural genes for enzymes involved in cobyrinic acid a,c-diamide synthesis (Crouzet et al., 1990).
Catalysis and Synthesis
- Characterization of Synthase : Cobyrinic acid a,c-diamide synthase, catalyzing the conversion of cobyrinic acid to its a,c-diamide form, was studied, providing insights into enzymatic mechanisms and substrate preferences (Debussche et al., 1990).
- Synthetase Mechanism : The mechanism of cobyrinic acid a,c-diamide synthetase was explored, highlighting its role in vitamin B12 biosynthesis and its enzymatic kinetics (Fresquet et al., 2004).
Biotechnological Applications
- Genetic Engineering for Cobalamin Production : Genetically engineered Escherichia coli for the production of cobyrinic acid a,c-diamide was reported, indicating its potential in biotechnological applications (Roessner et al., 2005).
Electrode Immobilization
- Electrode Immobilization : Research on the immobilization of cob(III)yrinic acid derivatives on electrode surfaces suggests potential applications in electrocatalysis and sensor development (Abrantes et al., 2010).
Amidation Reactions
- Biosynthesis of Vitamin B12 : The role of cob(I)yrinic acid a,c-diamide in vitamin B12 biosynthesis was demonstrated through the study of the enzyme catalyzing its sequential amidation (Blanche et al., 1991).
Chemical Behavior and Derivatives
- Study of Chemical Derivatives : The chemical behavior of cob(III)yrinic acid derivatives was explored in preparative experiments, contributing to the understanding of its properties and potential applications (Inhoffen et al., 1976).
properties
Product Name |
cob(I)yrinic acid a,c diamide |
|---|---|
Molecular Formula |
C45H61CoN6O12- |
Molecular Weight |
936.9 g/mol |
IUPAC Name |
3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoic acid;cobalt |
InChI |
InChI=1S/C45H62N6O12.Co/c1-21-36-24(10-13-32(56)57)41(3,4)28(49-36)18-27-23(9-12-31(54)55)43(6,19-29(46)52)39(48-27)22(2)37-25(11-14-33(58)59)44(7,20-30(47)53)45(8,51-37)40-26(17-35(62)63)42(5,38(21)50-40)16-15-34(60)61;/h18,23-26,40H,9-17,19-20H2,1-8H3,(H10,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61,62,63);/p-1/t23-,24-,25-,26+,40-,42-,43+,44+,45+;/m1./s1 |
InChI Key |
RIOREOKPRNNJQD-OKJGWHJPSA-M |
Isomeric SMILES |
C/C/1=C/2\[C@@]([C@@H](C(=N2)/C=C\3/C([C@@H](C(=N3)/C(=C\4/[C@]([C@H]([C@@H]([N-]4)[C@]5([C@@]([C@@H](C1=N5)CCC(=O)O)(C)CC(=O)N)C)CC(=O)O)(C)CCC(=O)O)/C)CCC(=O)O)(C)C)CCC(=O)O)(C)CC(=O)N.[Co] |
Canonical SMILES |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)O)(C)C)CCC(=O)O)(C)CC(=O)N)C)CCC(=O)O)(C)CC(=O)N)C)CC(=O)O)(C)CCC(=O)O.[Co] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



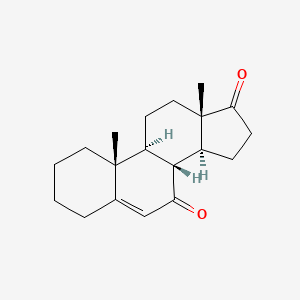
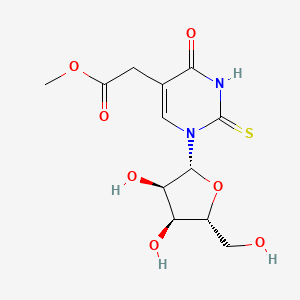

![3,6-Dimethyl-9-propan-2-ylspiro[4.5]dec-3-en-10-ol](/img/structure/B1256273.png)
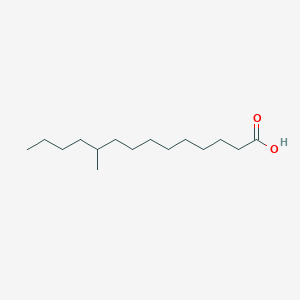
![(1R,4R,6S,10S)-4,12,12-trimethyl-5-oxatricyclo[8.2.0.04,6]dodecan-9-one](/img/structure/B1256276.png)
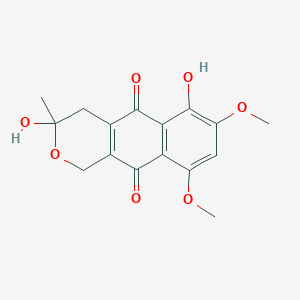
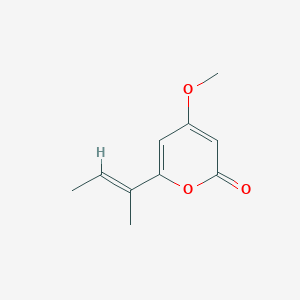
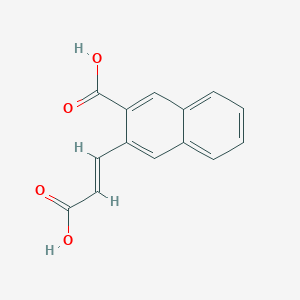

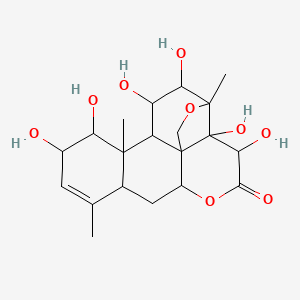
![(19R)-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B1256286.png)
![(S)-6-[2-[(Z)-allyloxyimino]-2-(2-aminothiazol-4-yl)-acetylamino]-2-methanesulfonyl-7-oxo-6,7-dihydro-3H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylic acid](/img/structure/B1256288.png)
![N-[2-[[11-[2-(4-methyl-1-piperazinyl)-1-oxoethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepin-8-yl]sulfonylamino]ethyl]carbamic acid tert-butyl ester](/img/structure/B1256289.png)